3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
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Overview
Description
3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a methylbenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the nitrile group is first reduced to an imine, followed by the addition of an aminoethyl group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to primary amines using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit viral replication by interfering with viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminoethyl)-3-ethyladamantane hydrochloride
- 1-(3-chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane
- 1-(1-aminoadamantane)
Uniqueness
3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group with a methylbenzonitrile core allows for versatile chemical modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-(1-aminoethyl)-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H |
InChI Key |
YATXEDQNQZCNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)N)C#N.Cl |
Origin of Product |
United States |
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